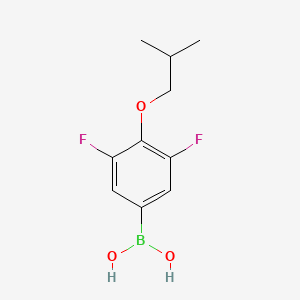

3,5-Difluoro-4-isobutoxyphenylboronic acid

描述

Significance of Organoboron Compounds as Versatile Building Blocks in Chemical Synthesis

Organoboron compounds, organic molecules containing a carbon-boron bond, are indispensable tools in modern organic synthesis. Their versatility stems f fiveable.merom their stability, low toxicity compared to other organometallic reagents, and their ability to participate in a wide range of chemical transformations. One of the most prominent fiveable.medergipark.org.tr applications of organoboron compounds is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction allows for dergipark.org.trnumberanalytics.comthe efficient formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. The development of organo fiveable.meboron chemistry has been so impactful that it has been the subject of Nobel Prizes, highlighting its revolutionary role in the synthesis of pharmaceuticals, natural products, and advanced materials.

Organoboranes, a subclas dergipark.org.trnumberanalytics.coms of organoboron compounds, are readily prepared through methods like hydroboration of alkenes and alkynes. These compounds serve as dergipark.org.trwikipedia.orgcrucial synthetic intermediates, enabling the creation of a diverse array of organic products, including alcohols, carbonyl compounds, and halides. The unique properties of wikipedia.orgthe carbon-boron bond, which is of low polarity, contribute to the general stability of alkyl boron compounds, although they are susceptible to oxidation.

Strategic Imwikipedia.orgportance of Fluorine in Organic Molecules for Modulating Reactivity and Electronic Properties

The introduction of fluorine atoms into organic molecules has a profound impact on their chemical and physical properties. Fluorine is the most electronegative element, and its presence can dramatically alter the electronic landscape of a molecule. The carbon-fluorine bond numberanalytics.comnih.govis one of the strongest in organic chemistry, imparting exceptional stability to fluorinated compounds.

Contextualiznih.govrsc.orgation of 3,5-Difluoro-4-isobutoxyphenylboronic Acid within the Landscape of Fluorinated Arylboronic Acid Research

This compound belongs to the class of fluorinated arylboronic acids, which combine the advantageous properties of both organoboron compounds and organofluorine compounds. These molecules are valuable reagents in organic synthesis, particularly for the introduction of fluorinated aryl groups into complex structures.

The presence of two fluorine atoms on the aromatic ring of this compound significantly influences its electronic properties and reactivity. The electron-withdrawing nature of the fluorine atoms increases the acidity of the boronic acid group, which can be a crucial factor in its interactions and applications. Fluorinated arylboronic a nih.govcids are known to be susceptible to hydrodeboronation, a reaction that cleaves the carbon-boron bond.

The isobutoxy group atta nih.govched to the phenyl ring further modifies the compound's properties, affecting its solubility and steric hindrance. This particular substitution pattern makes this compound a specialized building block for the synthesis of targeted molecules in areas like medicinal chemistry and materials science. Research into fluorinated arylboronic acids is an active area, with ongoing efforts to develop new synthetic methods and explore their applications in creating novel and functional molecules.

Chemical Profile o researchgate.netorganic-chemistry.orgf this compound

| Property | Value |

| Molecular Formula | C10H13BF2O3 |

| Molecular Weight | 230.02 g/mol |

| CAS Number | Not cymitquimica.comexplicitly found in search results |

| Appearance | Solid (typical for boronic acids) |

| Purity | Typically ≥97% |

Synthesis and Re cymitquimica.comactivity

The synthesis of fluorinated arylboronic acids like this compound often involves the reaction of a corresponding organolithium or Grignard reagent with a boron source, such as triisopropyl borate (B1201080), followed by acidic workup. A general method for preparing a similar compound, 3,5-difluoro-4-methyl phenylboronic acid, involves reacting 4-bromo-2,6-difluorotoluene with n-butyllithium at low temperatures, followed by the addition of triisopropyl borate and subsequent acidification. This suggests a plausible google.com synthetic route for this compound starting from a suitably substituted bromo-difluoro-isobutoxybenzene precursor.

The reactivity of this compound is characteristic of arylboronic acids. It is expected to readily participate in Suzuki-Miyaura cross-coupling reactions with various organic halides and triflates, enabling the formation of biaryl structures. The fluorine atoms on the aromatic ring can influence the rate and efficiency of these coupling reactions.

Applications in Organic Synthesis

Role as a Precursor in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is as a building block in Suzuki-Miyaura cross-coupling reactions. This powerful reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds. By coupling with a variet dergipark.org.trnumberanalytics.comy of aryl or vinyl halides and triflates, this fluorinated boronic acid allows for the direct introduction of the 3,5-difluoro-4-isobutoxyphenyl moiety into a target molecule. This is particularly valuable in the synthesis of complex organic molecules where the specific electronic and steric properties conferred by this group are desired.

Utility in the Synthesis of Biaryl and Heterobiaryl Scaffolds

The Suzuki-Miyaura coupling of this compound is instrumental in the construction of biaryl and heterobiaryl scaffolds. These structural motifs are prevalent in many biologically active compounds and functional materials. The ability to precisely install the 3,5-difluoro-4-isobutoxyphenyl group provides chemists with a tool to fine-tune the properties of the resulting molecules. The fluorine atoms can modulate properties such as metabolic stability and binding affinity in medicinal chemistry contexts, or influence the electronic and photophysical properties in materials science applications.

Structural and Electronic Properties

Influence of Fluorine and Isobutoxy Substituents on Molecular Geometry and Conformation

The molecular geometry of this compound is influenced by its various substituents. The phenyl ring provides a planar core, while the boronic acid group and the isobutoxy group will adopt specific conformations. The two fluorine atoms, positioned ortho to the boronic acid group, can influence the rotational barrier around the carbon-boron bond. Similarly, the bulky isobutoxy group will have its own conformational preferences. X-ray crystallography would be required to definitively determine the solid-state structure and packing of this molecule.

Analysis ofresearchgate.netmdpi.comthe Electronic Effects on the Aromatic Ring and Boronic Acid Moiety

The electronic properties of the aromatic ring are significantly impacted by the substituents. The two fluorine atoms are strongly electron-withdrawing through the inductive effect, which decreases the electron density of the aromatic ring. The isobutoxy group, on the other hand, is an electron-donating group through resonance. These competing electronic effects create a unique electronic environment on the phenyl ring. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boronic acid moiety, which can affect its reactivity in cross-coupling reactions and its potential to act as a catalyst.

Spectroscopic and nih.govCrystallographic Data

While specific spectroscopic and crystallographic data for this compound were not found in the search results, typical characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹B, and ¹⁹F NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR: Would show signals for the aromatic proton, the protons of the isobutyl group, and the hydroxyl protons of the boronic acid.

¹³C NMR: Would reveal the carbon signals of the aromatic ring, with the carbons attached to fluorine showing characteristic coupling, as well as the signals for the isobutyl group.

¹¹B NMR: Would provide a signal characteristic of a boronic acid.

¹⁹F NMR: Would show a single resonance for the two equivalent fluorine atoms.

IR Spectroscopy: Would display characteristic absorption bands for O-H stretching of the boronic acid, C-F stretching, and C-O stretching of the ether.

Mass Spectrometry: Would confirm the molecular weight of the compound.

Crystallographic analysis, if performed, would provide precise information on bond lengths, bond angles, and the three-dimensional packing of the molecules in the solid state.

属性

IUPAC Name |

[3,5-difluoro-4-(2-methylpropoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BF2O3/c1-6(2)5-16-10-8(12)3-7(11(14)15)4-9(10)13/h3-4,6,14-15H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOGNDMLESCLXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C(=C1)F)OCC(C)C)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BF2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Studies of Arylboronic Acids

Reactivity in Aqueous Media

Protodeboronation is a chemical reaction that involves the cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond. wikipedia.orgresearchgate.net This process is a significant decomposition pathway for arylboronic acids, particularly in the aqueous basic conditions often employed in cross-coupling reactions like the Suzuki-Miyaura coupling. ed.ac.uknih.gov The propensity of an arylboronic acid to undergo protodeboronation is highly dependent on its structure and the reaction conditions. wikipedia.org

Kinetic studies are crucial for understanding the rate and mechanism of protodeboronation. For many arylboronic acids, this decomposition is studied in aqueous-organic solvent mixtures. The reaction involves the protonolysis of the boronic acid (ArB(OH)₂) to yield the corresponding arene (ArH) and boric acid (B(OH)₃). nih.gov

The rate of protodeboronation is highly variable. For instance, while some arylboronic acids are relatively stable, others, particularly electron-deficient and certain heteroarylboronic acids, can decompose rapidly. researchgate.neted.ac.uk Kinetic analysis often involves monitoring the reaction progress using techniques like NMR spectroscopy (e.g., ¹⁹F NMR for fluorinated compounds) to determine rate constants under various conditions. ed.ac.uk

Studies on a range of (hetero)arylboronic acids have revealed that rates can vary over several orders of magnitude. ed.ac.uk For example, the half-life for the protodeboronation of some polyfluorophenyl boronic acids at high pH can be significantly shorter than for other arylboronic acids, indicating a higher susceptibility to this decomposition pathway. ed.ac.uk

Table 1: General Pathways in Aqueous Protodeboronation of Arylboronic Acids This table is a generalized representation based on kinetic models developed for various arylboronic acids. nih.goved.ac.uk

| Pathway | Description | Typical Conditions |

| Acid-Catalyzed | Reaction between the neutral boronic acid and an acid. | Low pH |

| Base-Catalyzed | Reaction of the anionic boronate species ([ArB(OH)₃]⁻) with water. | High pH |

| Self-Catalysis | Catalysis by the neutral boronic acid on the protodeboronation of the boronate. | pH ≈ pKₐ |

| Zwitterionic Fragmentation | Unimolecular decomposition of a zwitterionic form of the boronic acid. | Neutral pH (for specific heteroaromatics) |

The rate of protodeboronation is profoundly influenced by the pH of the medium. ed.ac.uk This is because pH dictates the speciation of the boronic acid in solution—primarily the equilibrium between the neutral trigonal boronic acid (ArB(OH)₂) and the anionic tetrahedral boronate ([ArB(OH)₃]⁻). ed.ac.ukcore.ac.uk

At low pH , an acid-catalyzed pathway can occur, though for many simple arylboronic acids, this route is slow. wikipedia.orged.ac.uk

At high pH , the concentration of the more reactive arylboronate anion increases, typically leading to a faster, base-catalyzed protodeboronation. ed.ac.uk This is particularly problematic for reactions like the Suzuki-Miyaura coupling, which are often run under basic conditions. ed.ac.uk

Near the pKₐ of the boronic acid, a phenomenon known as self-catalysis or auto-catalysis can significantly accelerate protodeboronation. wikipedia.orged.ac.uk At this pH, both the neutral boronic acid and its conjugate boronate base are present in significant concentrations. The neutral boronic acid can then act as a catalyst for the protodeboronation of the boronate anion. ed.ac.uk This leads to a rate maximum for decomposition around the pKₐ for many arylboronic acids. wikipedia.org This concentration-dependent catalytic pathway can be a major contributor to reagent decomposition. ed.ac.uk

Table 2: pH-Rate Profile Characteristics for Arylboronic Acid Protodeboronation This table illustrates the general trends observed in pH-rate profile studies of arylboronic acids. wikipedia.orged.ac.uk

| pH Range | Dominant Species | Observed Rate Trend | Primary Mechanism |

| Acidic (pH < pKₐ) | ArB(OH)₂ | Rate increases as pH decreases | Acid-catalyzed |

| Neutral (pH ≈ pKₐ) | ArB(OH)₂ and [ArB(OH)₃]⁻ | Rate reaches a maximum | Self-catalyzed |

| Basic (pH > pKₐ) | [ArB(OH)₃]⁻ | Rate increases as pH increases | Base-catalyzed |

Converting a boronic acid to a boronate ester (ArB(OR)₂) is a common strategy intended to enhance stability and prevent premature protodeboronation. ed.ac.uknih.gov However, research has shown that the effect of esterification is complex and does not universally guarantee increased stability. ed.ac.ukcore.ac.uk

The stability conferred by esterification is highly dependent on the structure of the diol used to form the ester. nih.govnih.gov While some esters, like those derived from pinanediol, are known to be thermodynamically stable, others may offer little protection or can even be more susceptible to decomposition than the parent boronic acid. nih.gov For example, studies have shown that esters forming six-membered rings can undergo protodeboronation faster than the corresponding boronic acid. wikipedia.orgnih.gov

Direct Protodeboronation: The ester itself undergoes protodeboronation directly (ArB(OR)₂ → ArH).

Pre-hydrolytic Pathway: The ester first hydrolyzes to the boronic acid (ArB(OR)₂ → ArB(OH)₂), which then undergoes protodeboronation (ArB(OH)₂ → ArH). ed.ac.uk

Table 3: Factors Influencing Boronate Ester Stability Against Protodeboronation This table summarizes key findings from studies on boronate ester reactivity. ed.ac.uknih.govnih.gov

| Factor | Impact on Stability | Rationale / Example |

| Diol Structure | Highly influential. Steric bulk and ring size are critical. | Six-membered ring esters can be less stable than five-membered rings or the parent acid. nih.govnih.gov Pinanediol esters are generally very stable. |

| Hydrolysis Rate | A high rate of hydrolysis to the boronic acid reduces the protective effect. | The pre-hydrolytic pathway can be a major route for decomposition. ed.ac.uk |

| pH | Affects both the rate of hydrolysis and the rate of direct protodeboronation. | Self- and auto-catalysis involving both the ester and the resulting boronic acid can accelerate hydrolysis near the pKₐ. ed.ac.uk |

| Aryl Group | Electron-withdrawing groups on the aryl ring can influence the rates of both hydrolysis and protodeboronation. | Polyfluorinated arylboronic esters are a key area of study due to their relevance and susceptibility to decomposition. ed.ac.uk |

Applications of 3,5 Difluoro 4 Isobutoxyphenylboronic Acid in Advanced Organic Synthesis

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. 3,5-Difluoro-4-isobutoxyphenylboronic acid is a versatile coupling partner in a variety of these transformations, primarily due to the stability of the boronic acid moiety and its favorable reactivity under various catalytic conditions.

The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, is one of the most powerful and widely used methods for the formation of C(sp²)–C(sp²) bonds. It typically involves the reaction of an organoboron compound, such as this compound, with an organic halide or triflate in the presence of a palladium catalyst and a base.

The presence of fluorine atoms in both coupling partners can significantly impact the efficiency of Suzuki-Miyaura reactions. Research has shown that the substrate scope for the coupling of fluorinated arylboronic acids, including derivatives like this compound, is broad. These compounds can be successfully coupled with a wide range of aryl and heteroaryl halides. The electron-withdrawing nature of the fluorine atoms can influence the transmetalation step of the catalytic cycle. A variety of functional groups are generally well-tolerated in these reactions, a key advantage of the Suzuki-Miyaura coupling. This tolerance allows for the synthesis of complex molecules without the need for extensive protecting group strategies. For instance, functional groups such as esters, ketones, nitriles, and even other halogen atoms at different positions on the coupling partners often remain intact during the reaction.

Table 1: Representative Substrate Scope in Suzuki-Miyaura Coupling with Fluorinated Arylboronic Acids This table is a generalized representation based on typical Suzuki-Miyaura reactions involving fluorinated arylboronic acids, as specific data for this compound was not available in the search results.

| Aryl Halide Partner | Boronic Acid | Product | Typical Yield Range (%) |

|---|---|---|---|

| 4-Bromoacetophenone | This compound | 4-Acetyl-3',5'-difluoro-4'-isobutoxybiphenyl | 70-90 |

| 2-Chloropyridine | This compound | 2-(3,5-Difluoro-4-isobutoxyphenyl)pyridine | 60-85 |

| Methyl 4-iodobenzoate | This compound | Methyl 3',5'-difluoro-4'-isobutoxybiphenyl-4-carboxylate | 75-95 |

| 1-Bromo-3-nitrobenzene | This compound | 3',5'-Difluoro-4'-isobutoxy-3-nitrobiphenyl | 65-88 |

The choice of the palladium catalyst and ligands is crucial for the success of the Suzuki-Miyaura coupling. For challenging substrates, such as those containing multiple fluorine atoms, highly active and robust catalytic systems are required. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) are common palladium precursors. These are typically used in combination with phosphine (B1218219) ligands, which stabilize the palladium center and facilitate the catalytic cycle.

For fluorinated systems, electron-rich and sterically hindered phosphine ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and tricyclohexylphosphine (B42057) (PCy₃), have proven to be particularly effective. rsc.org These ligands promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the subsequent reductive elimination to form the biaryl product. The use of pre-formed palladium precatalysts, which are more stable and easier to handle, has also gained prominence in recent years. nih.gov The choice of base and solvent system also plays a critical role in optimizing the reaction conditions.

Table 2: Common Palladium-Based Catalytic Systems for Suzuki-Miyaura Coupling This table is a generalized representation, as specific catalytic systems for this compound were not detailed in the search results.

| Palladium Precursor | Ligand | Base | Solvent | Typical Temperature (°C) |

|---|---|---|---|---|

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 80-110 |

| Pd₂(dba)₃ | XPhos | Cs₂CO₃ | Dioxane | 80-110 |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/H₂O | 80-100 |

While palladium catalysts are dominant in Suzuki-Miyaura reactions, there is growing interest in using more earth-abundant and cost-effective metals like nickel. Nickel catalysts have shown promise in the cross-coupling of arylboronic acids with a variety of electrophiles. nih.govrsc.org Nickel-based systems can sometimes offer complementary reactivity to palladium, particularly for the activation of less reactive C-O or C-F bonds. beilstein-journals.org The development of nickel-catalyzed Suzuki-Miyaura couplings for fluorinated substrates is an active area of research, with the potential to provide more sustainable synthetic routes to valuable fluorinated biaryls. nih.gov

Copper catalysis has a long history in cross-coupling reactions, most notably in the Ullmann condensation. In the context of boronic acid couplings, copper can be used either as the primary catalyst or as a co-catalyst with other transition metals like palladium. Copper-catalyzed couplings of organoboron reagents often proceed via different mechanisms than their palladium-catalyzed counterparts and can be advantageous for specific substrate combinations. rsc.org For instance, copper catalysis can be effective for the coupling of boronic acids with amines, thiols, and other nucleophiles (Chan-Lam coupling). While less common for C-C bond formation with aryl halides compared to palladium, research into copper-catalyzed Suzuki-type reactions is ongoing, driven by the low cost and low toxicity of copper. researchgate.net

Beyond palladium, nickel, and copper, other late transition metals are being explored for their potential in catalyzing cross-coupling reactions with organoboron compounds.

Gold (Au): While often associated with the activation of alkynes and allenes, gold catalysis in cross-coupling reactions is an emerging field. The development of Au(I)/Au(III) catalytic cycles is a key area of investigation.

Rhodium (Rh): Rhodium catalysts are well-known for their utility in various organic transformations, including asymmetric hydrogenation and hydroformylation. Their application in Suzuki-Miyaura type couplings is less common but has been reported, sometimes offering unique reactivity and selectivity.

Iron (Fe): As a highly abundant, inexpensive, and environmentally benign metal, iron is an attractive alternative to precious metals. Iron-catalyzed cross-coupling reactions have been developed for a range of substrates, although they can sometimes require stronger reaction conditions or specific ligand systems.

Cobalt (Co): Cobalt catalysis is also gaining traction as a more sustainable alternative to palladium. Cobalt complexes have been shown to effectively catalyze Suzuki-Miyaura and other cross-coupling reactions.

Platinum (Pt): Platinum catalysts, while more expensive, can exhibit unique catalytic properties and have been used in certain cross-coupling applications.

The exploration of these alternative metals for the coupling of fluorinated boronic acids like this compound could lead to the discovery of new and more efficient synthetic methodologies.

Formation of Carbon-Heteroatom Bonds

The formation of bonds between carbon and heteroatoms is a cornerstone of organic synthesis, enabling the construction of a vast array of functional molecules. Arylboronic acids, including this compound, are pivotal in this context, participating in a variety of cross-coupling reactions to form C-F, C-N, and C-O bonds.

C-F Bond Formation (Fluorination) using Arylboronic Acids

The introduction of fluorine atoms into organic molecules can profoundly influence their biological and material properties. While direct fluorination of arylboronic acids is a challenging transformation, advances in catalysis have provided pathways to achieve this. The conversion of an arylboronic acid to an aryl fluoride (B91410) typically involves a transition-metal-catalyzed reaction with a suitable fluoride source. Although specific examples detailing the direct fluorination of this compound are not extensively documented in publicly available literature, the general mechanism involves the oxidative addition of a metal catalyst to a fluoride source, followed by transmetalation with the boronic acid and subsequent reductive elimination to form the C-F bond. The electron-withdrawing nature of the fluorine atoms on the phenyl ring of this compound may influence the reactivity of the boronic acid in such transformations.

C-N Cross-Coupling Reactions

The formation of carbon-nitrogen bonds is fundamental to the synthesis of pharmaceuticals, agrochemicals, and materials. The Chan-Lam and Buchwald-Hartwig cross-coupling reactions are powerful methods for the arylation of amines using boronic acids. In these reactions, this compound can serve as the arylating agent to introduce the 3,5-difluoro-4-isobutoxyphenyl moiety onto a variety of nitrogen-containing substrates, including primary and secondary amines, amides, and heterocycles.

The Chan-Lam coupling is typically catalyzed by copper salts and proceeds under mild conditions, often in the presence of air. The Buchwald-Hartwig amination, on the other hand, is a palladium-catalyzed process that offers a broad substrate scope and high functional group tolerance. The general scheme for these reactions is as follows:

General Reaction Scheme for C-N Cross-Coupling:

Ar-B(OH)2 + R2NH Catalyst, Base→ Ar-NR2

Where Ar = 3,5-Difluoro-4-isobutoxyphenyl

C-O Cross-Coupling Reactions

The synthesis of diaryl ethers is another important transformation in organic chemistry, with applications in the preparation of polymers, natural products, and pharmaceuticals. The Chan-Lam coupling reaction is also a key method for the formation of carbon-oxygen bonds, using phenols or alcohols as coupling partners for arylboronic acids. This compound can be employed to synthesize diaryl ethers containing the fluorinated phenyl isobutyl ether motif. This copper-catalyzed reaction is advantageous due to its mild conditions and tolerance of various functional groups.

General Reaction Scheme for C-O Cross-Coupling:

Ar-B(OH)2 + R-OH Catalyst, Base→ Ar-O-R

Where Ar = 3,5-Difluoro-4-isobutoxyphenyl

While the general utility of arylboronic acids in C-O coupling is well-established, specific examples and detailed data for this compound remain to be widely reported in scientific literature.

Other Carbon-Carbon Bond Forming Reactions (e.g., C-C(O), C-C(alkyne) coupling)

Beyond C-heteroatom bond formation, this compound is a valuable partner in various carbon-carbon bond-forming reactions. The Suzuki-Miyaura coupling is the most prominent of these, but other important transformations include carbonylative couplings and Sonogashira couplings.

The carbonylative Suzuki-Miyaura coupling allows for the introduction of a carbonyl group between the aryl group of the boronic acid and its coupling partner, leading to the formation of ketones. This is typically achieved by conducting the reaction under an atmosphere of carbon monoxide.

The Sonogashira coupling is a powerful method for the formation of a bond between an aryl group and a terminal alkyne, yielding substituted alkynes. This reaction is typically catalyzed by a combination of palladium and copper salts. The use of this compound in this reaction would provide access to alkynes bearing the 3,5-difluoro-4-isobutoxyphenyl moiety.

| Coupling Reaction | Coupling Partner | Product Type | Catalyst System |

| Carbonylative Coupling | Aryl/Vinyl Halide | Aryl Ketone | Palladium catalyst, CO |

| Sonogashira Coupling | Terminal Alkyne | Aryl Alkyne | Palladium and Copper catalysts |

This table represents the general applicability of arylboronic acids in these reactions. Specific data for this compound is not available in the provided search results.

Derivatization Strategies

This compound can be readily converted into other boron-containing compounds, which may offer advantages in terms of stability, handling, or reactivity in specific applications.

Formation of Boronate Esters, Boroxines, and Other Boron-Containing Heterocycles

Boronate Esters: Boronic acids react reversibly with diols to form cyclic boronate esters. These esters are often more stable, less polar, and easier to purify than the corresponding boronic acids. The formation of boronate esters is an equilibrium process that can be driven to completion by removing water. Common diols used for this purpose include pinacol (B44631), ethylene (B1197577) glycol, and diethanolamine. Boronate esters of this compound can be used in the same cross-coupling reactions as the parent boronic acid.

General Reaction for Boronate Ester Formation:

Ar-B(OH)2 + HO-R-OH ⇌ Ar-B(O-R-O) + 2H2O

Where Ar = 3,5-Difluoro-4-isobutoxyphenyl

Boroxines: Boronic acids can undergo dehydration to form cyclic trimers known as boroxines. nih.gov This process is typically reversible and can be favored by heating the boronic acid or by using a dehydrating agent. Boroxines can serve as an alternative source of the boronic acid in various reactions and are sometimes the resting state of solid boronic acids. The formation of the boroxine (B1236090) of this compound would involve the condensation of three molecules of the boronic acid with the elimination of three molecules of water.

General Reaction for Boroxine Formation:

3 Ar-B(OH)2 ⇌ (ArBO)3 + 3H2O

Where Ar = 3,5-Difluoro-4-isobutoxyphenyl

Other Boron-Containing Heterocycles: The reactivity of the boronic acid functional group allows for its incorporation into a variety of heterocyclic systems. For example, condensation reactions with appropriately functionalized molecules containing hydroxyl, amino, or carboxylic acid groups can lead to the formation of diverse boron-containing heterocycles. These heterocycles can exhibit unique chemical and photophysical properties and have applications in materials science and medicinal chemistry.

Transformations of the Carbon-Boron Bond for Diverse Molecular Scaffolds

The carbon-boron bond of this compound is a versatile functional group that enables the construction of complex molecular architectures through various cross-coupling reactions. This reactivity is fundamental to its role in advanced organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. Key transformations include the renowned Suzuki-Miyaura coupling and the Chan-Lam coupling, which facilitate the introduction of the 3,5-difluoro-4-isobutoxyphenyl moiety into a wide array of organic molecules.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic chemistry for forming carbon-carbon bonds. In this context, this compound serves as the organoboron partner, reacting with various organic halides or triflates. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The presence of the difluoro substitution pattern on the phenyl ring can influence the electronic properties of the molecule, affecting the efficiency and conditions of the coupling reaction.

Chan-Lam Coupling: This copper-catalyzed reaction provides a powerful method for forming carbon-heteroatom bonds, specifically carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. nih.govnih.gov Unlike the Suzuki-Miyaura coupling, the Chan-Lam reaction couples boronic acids with amines or alcohols. This transformation is particularly valuable for synthesizing aryl amines and aryl ethers, which are common motifs in pharmaceuticals and other biologically active compounds. The reaction can often be carried out under mild conditions, sometimes even open to the air. nih.gov

These coupling reactions transform the relatively simple boronic acid into more complex and functionally diverse scaffolds, which are essential for building the targeted final products.

Role as Key Advanced Synthetic Intermediates

This compound has been identified as a crucial intermediate in the synthesis of novel, biologically active compounds, particularly in the development of kinase inhibitors. nih.govnih.govresearchgate.net Protein kinases are critical targets in drug discovery, especially in oncology, and the development of small molecule inhibitors is an area of intense research. nih.goved.ac.uk

A significant application of this boronic acid is in the synthesis of 3H-pyrazolo[4,3-f]quinoline-based dual inhibitors of Cdc2-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK). nih.govnih.govresearchgate.net These kinases are implicated in cell growth and migration, making them viable targets for anticancer therapies. nih.gov

In the synthesis of these complex heterocyclic systems, this compound serves as a key building block. It is utilized in multicomponent reactions, such as the Povarov/Doebner-type reactions, to construct the core structure of the target inhibitors. nih.govnih.govresearchgate.net The isobutoxy group and the difluorophenyl moiety are incorporated into the final molecule, where they can play a significant role in the compound's binding affinity and selectivity for the target kinases.

The use of this specific boronic acid allows for the systematic modification of the inhibitor's structure, enabling researchers to explore the structure-activity relationship (SAR) and optimize the compound's pharmacological properties. For instance, in the development of dual CLK/ROCK inhibitors, a library of compounds was synthesized using various boronic acids, with the 3,5-difluoro-4-isobutoxyphenyl derivative being a key component in generating potent lead candidates. nih.govnih.govresearchgate.net The resulting compounds have shown promising anticancer activity, particularly against renal cancer and leukemia cell lines. nih.govnih.gov

The following table summarizes the role of this compound as a synthetic intermediate in the creation of a specific kinase inhibitor, HSD1400.

| Intermediate | Reaction Type | Reactants | Product | Therapeutic Target |

|---|---|---|---|---|

| This compound | Povarov/Doebner-type multicomponent reaction | Corresponding amines and aldehydes | HSD1400 (3H-pyrazolo[4,3-f]quinoline derivative) | Dual CLK/ROCK Inhibitor |

Computational and Spectroscopic Characterization of 3,5 Difluoro 4 Isobutoxyphenylboronic Acid and Its Derivatives

Computational Chemistry Methodologies

Computational chemistry provides invaluable insights into the structural and electronic properties of molecules, offering a predictive and explanatory power that complements experimental findings. For complex molecules like 3,5-Difluoro-4-isobutoxyphenylboronic acid, these methods are crucial for understanding its behavior in chemical reactions.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. lodz.pl For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate several key aspects of its electronic nature. nih.govresearchgate.net

These calculations can determine optimized molecular geometry, bond lengths, and bond angles. For instance, the C-B bond length and the orientation of the boronic acid group relative to the phenyl ring are critical parameters that influence reactivity. The presence of two electron-withdrawing fluorine atoms is expected to impact the electron density on the aromatic ring and the boron atom. DFT can quantify these effects through calculations of atomic charges and molecular electrostatic potential (MEP) maps. nih.gov The MEP would likely show a region of high positive potential around the boronic acid group, indicating its electrophilic character, and regions of negative potential associated with the fluorine and oxygen atoms.

Furthermore, DFT is employed to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energies and spatial distributions of these orbitals are fundamental to understanding the compound's reactivity in processes like the transmetalation step of the Suzuki-Miyaura coupling. The electron-withdrawing nature of the fluorine atoms would be expected to lower the energy of both the HOMO and LUMO compared to unsubstituted phenylboronic acid.

While DFT provides a static picture of the molecule at its energy minimum, molecular dynamics (MD) simulations offer a dynamic view of its conformational landscape. rsc.org Phenylboronic acids are known to have rotational freedom around the C-B bond, and the isobutoxy group in this compound adds further conformational flexibility.

MD simulations can explore the potential energy surface of the molecule, identifying low-energy conformers and the barriers to their interconversion. mdpi.com By simulating the molecule's motion over time, typically on the nanosecond timescale, MD can reveal the preferred orientations of the boronic acid and isobutoxy groups. This is particularly important in solution, where interactions with solvent molecules can influence conformational preferences. The conformational ensemble generated from MD simulations can provide a more realistic representation of the molecule's structure in a reactive environment than a single optimized geometry.

A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this is most relevant to its participation in palladium-catalyzed cross-coupling reactions. organic-chemistry.orgwikipedia.org DFT calculations can be used to model the entire catalytic cycle of the Suzuki-Miyaura reaction, including the key steps of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for the reaction can be constructed. rsc.org This allows for the identification of the rate-determining step and provides insights into how the substituents on the phenylboronic acid affect the reaction kinetics. For example, the electron-withdrawing fluorine atoms in this compound are expected to facilitate the transmetalation step by increasing the Lewis acidity of the boron atom. organic-chemistry.org Computational modeling can quantify this effect and predict the reaction's feasibility and potential side reactions.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

Spectroscopic methods are indispensable for the experimental characterization of chemical compounds. For this compound, a combination of techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, is essential for confirming its structure and monitoring its reactions.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. nih.gov Different nuclei within the molecule, such as ¹H, ¹³C, ¹¹B, and ¹⁹F, can be probed to provide a comprehensive picture of the molecular framework.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. nih.gov For this compound, the ¹H NMR spectrum would exhibit characteristic signals for the aromatic protons, the isobutoxy group protons, and the hydroxyl protons of the boronic acid.

The aromatic region would likely show a doublet or a triplet for the two equivalent protons on the phenyl ring, with a chemical shift influenced by the deshielding effect of the fluorine atoms and the shielding effect of the isobutoxy group. The protons of the isobutoxy group would appear as a doublet for the two methylene (B1212753) protons (OCH₂) and a multiplet for the methine proton (CH), coupled to a doublet for the six equivalent methyl protons (CH₃)₂. The hydroxyl protons of the boronic acid group often appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.

The following table presents predicted ¹H NMR chemical shifts for this compound, based on the analysis of structurally similar compounds such as 3,5-Difluoro-4-methoxyphenylboronic acid. chemicalbook.com

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic (2H) | 6.8 - 7.2 | t | ~9 |

| -OCH₂- (2H) | 3.8 - 4.0 | d | ~6.5 |

| -CH(CH₃)₂ (1H) | 2.0 - 2.2 | m | - |

| -CH(CH₃)₂ (6H) | 1.0 - 1.2 | d | ~6.7 |

| -B(OH)₂ (2H) | 5.0 - 6.0 | br s | - |

Note: Predicted values are based on analogous compounds and general NMR principles. Actual experimental values may vary.

¹H NMR is also an invaluable tool for reaction monitoring. For example, in a Suzuki-Miyaura coupling reaction, the disappearance of the signals corresponding to the aromatic protons of this compound and the appearance of new signals corresponding to the biaryl product can be used to track the progress of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy.

Carbon (¹³C) NMR for Aromatic and Aliphatic Framework Analysis

Carbon-13 NMR spectroscopy is an indispensable tool for characterizing the carbon skeleton of this compound. The spectrum provides distinct signals for each unique carbon atom in both the aromatic and aliphatic portions of the molecule, with chemical shifts influenced by the local electronic environment. ucl.ac.uk

The aromatic region is of particular interest. The ipso-carbon atom directly attached to the boronic acid group (C-B) is expected to show a characteristic signal, though its detection can sometimes be complicated by quadrupolar relaxation of the adjacent boron nucleus. patentdigest.org The chemical shifts of the other aromatic carbons are significantly influenced by the substituents. The two fluorine atoms are strong electron-withdrawing groups, which typically cause a downfield shift for the carbons they are attached to (C-F) and exhibit large one-bond C-F coupling constants (¹J C-F). researchgate.net The isobutoxy group (-OCH₂(CH₃)₂), being an electron-donating group, influences the chemical shift of the carbon it is bonded to (C-O).

In the aliphatic region, the isobutoxy group will display characteristic signals for its four distinct carbons: the methylene carbon (-O-C H₂-), the methine carbon (-C H(CH₃)₂), and the two equivalent methyl carbons (-CH(C H₃)₂). The chemical shifts for these carbons fall into predictable ranges for alkyl ethers. wisc.edu

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Note: These are estimated values based on typical chemical shift ranges for analogous structures. Actual values may vary.

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity (due to C-F coupling) |

| C-B | 125 - 135 | Triplet |

| C-F | 160 - 168 | Doublet (large ¹J C-F) |

| C-H (aromatic) | 105 - 115 | Triplet |

| C-O | 150 - 158 | Triplet |

| -O-C H₂- | 70 - 80 | Singlet |

| -C H(CH₃)₂ | 28 - 35 | Singlet |

| -CH(C H₃)₂ | 18 - 25 | Singlet |

Fluorine (¹⁹F) NMR for Probing Fluorine Environments and Reaction Progress

Fluorine-19 NMR spectroscopy is a highly sensitive technique for analyzing fluorinated organic compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov For this compound, the two fluorine atoms are chemically equivalent, which should result in a single resonance in the ¹⁹F NMR spectrum. The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. wikipedia.orgnih.gov

Beyond structural confirmation, ¹⁹F NMR is a powerful tool for monitoring the progress of chemical reactions in real-time. rsc.orgrsc.org For instance, in Suzuki-Miyaura coupling reactions or other transformations where the boronic acid moiety is consumed, subtle changes in the electronic structure of the aromatic ring will lead to a shift in the ¹⁹F resonance. researchgate.net This allows for the tracking of the starting material's depletion and the formation of the fluorinated product. This method is particularly valuable in kinetic studies for determining reaction rates and understanding mechanistic pathways. researchgate.netrsc.org For example, the technique has been successfully used to monitor reversible boronic acid-diol interactions, which serve as a model for more complex binding and reaction events. rsc.orgrsc.org

Boron (¹¹B) NMR for Boron Environment and Speciation Studies

Boron-11 NMR spectroscopy provides direct insight into the chemical environment and coordination state of the boron atom. huji.ac.il The ¹¹B nucleus is quadrupolar, but it is the more sensitive and abundant of the two NMR-active boron isotopes, making it the nucleus of choice for most applications. huji.ac.ilacs.org The chemical shift in ¹¹B NMR is highly indicative of the boron atom's hybridization state.

For this compound in its free state, the boron atom is trigonal planar (sp² hybridized), and its ¹¹B NMR signal is expected to appear in the range of δ 27–33 ppm. sdsu.edulookchem.com However, boronic acids can exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, which resonate at a slightly lower field. sdsu.edu

A significant upfield shift occurs when the boron atom becomes tetracoordinate (sp³ hybridized). This change is a key diagnostic feature for studying the speciation of the boronic acid in solution. nsf.govacs.org Tetracoordination can occur through several processes:

Formation of a boronate anion: In the presence of a base or at a pH above its pKa, the boronic acid accepts a hydroxide (B78521) ion to form a tetrahedral boronate species, [ArB(OH)₃]⁻, which results in a signal shifted upfield to approximately δ 3–10 ppm. nsf.govacs.org

Esterification with diols: Reaction with a diol forms a cyclic boronate ester, which also contains a tetracoordinate boron atom, particularly in the presence of a Lewis base, leading to a characteristic upfield shift. acs.orgnih.gov

Coordination with Lewis bases: Adducts formed with Lewis bases like pyridines can also induce the sp² to sp³ transition, observable by ¹¹B NMR. lookchem.com

This sensitivity makes ¹¹B NMR an excellent tool for monitoring binding events and reactions at the boron center. nsf.govnih.gov

Table 2: Expected ¹¹B NMR Chemical Shifts for Different Boron Species

| Boron Species | Hybridization | Expected Chemical Shift (ppm) |

| Arylboronic Acid (monomer) | sp² | 27 - 33 |

| Boroxine (B1236090) (trimer) | sp² | 30 - 35 |

| Boronate Anion [ArB(OH)₃]⁻ | sp³ | 3 - 10 |

| Boronate Ester (tetrahedral) | sp³ | 8 - 18 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule, primarily the π→π* transitions of the aromatic ring in this compound. The position of the maximum absorbance (λmax) and the molar absorptivity are influenced by the nature of the substituents on the phenyl ring. The combination of the electron-withdrawing fluoro groups and the electron-donating isobutoxy group, along with the boronic acid moiety, will determine the specific absorption profile. While not typically used for detailed structural elucidation on its own, UV-Vis spectroscopy can be a valuable tool for quantitative analysis and for monitoring reactions that involve changes to the aromatic chromophore, such as in copper-mediated fluorination or palladium-catalyzed cross-coupling reactions. nih.govnih.gov

Photoelectron Spectroscopy (PES) for Electronic Structure Characterization

Photoelectron Spectroscopy (PES) is a powerful surface-sensitive technique used to investigate the electronic structure of molecules by measuring the kinetic energy of electrons ejected upon ionization by high-energy radiation. libretexts.org The technique is broadly divided into two categories:

Ultraviolet Photoelectron Spectroscopy (UPS): Uses UV radiation to ionize electrons from valence orbitals, providing information about the molecular orbital energy levels. For this compound, UPS could be used to study how the fluoro, isobutoxy, and boronic acid substituents perturb the π-system of the benzene (B151609) ring. researchgate.net

X-ray Photoelectron Spectroscopy (XPS): Employs X-rays to eject core-level electrons. XPS provides information on the elemental composition and the chemical state of those elements. researchgate.net An XPS analysis of this compound would show distinct peaks for B 1s, C 1s, O 1s, and F 1s core levels. The precise binding energies of these peaks would offer insight into the chemical environment of each atom, for instance, distinguishing between the carbons of the aromatic ring and the aliphatic isobutoxy group, or the oxygens of the boronic acid versus the ether linkage. rsc.org

X-ray Crystallography for Solid-State Structure Determination of Intermediates and Derivatives

X-ray crystallography provides the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound itself is not publicly available, analysis of related arylboronic acids allows for reliable predictions of its key structural features. nih.govmdpi.com

Furthermore, X-ray crystallography is crucial for characterizing reaction intermediates and derivatives, such as boronate esters or metal-complexed species. patentdigest.orglookchem.com The solid-state structures of these compounds can provide invaluable, direct evidence for proposed mechanistic pathways in reactions like Suzuki-Miyaura coupling. lookchem.com

Kinetic and Mechanistic Studies Utilizing Spectroscopic Monitoring

Understanding the kinetics and mechanisms of reactions involving this compound, such as Suzuki-Miyaura cross-coupling or fluorination reactions, is greatly facilitated by in situ spectroscopic monitoring. harvard.eduresearchgate.netresearchgate.net NMR spectroscopy is particularly well-suited for this purpose.

¹⁹F and ¹¹B NMR: As discussed previously, the chemical shifts of both fluorine and boron are highly sensitive to changes in their local chemical environment. nsf.govresearchgate.net By acquiring spectra at regular time intervals during a reaction, one can quantify the rate of consumption of the starting boronic acid and the formation of intermediates and products. rsc.orgacs.org This data is essential for determining reaction orders and rate constants. For example, the transition of the ¹¹B signal from the sp² region (reactant) to the sp³ region can signify the formation of a key "ate" complex intermediate prior to transmetalation in a Suzuki-Miyaura reaction. nsf.govacs.orgresearchgate.net

Other Spectroscopic Methods: While NMR is often the primary tool, other techniques can provide complementary kinetic data. For instance, changes in the UV-Vis spectrum can be used to follow the concentration of species containing the aromatic chromophore, and IR spectroscopy can monitor changes in functional groups over the course of a reaction. The collective data from these spectroscopic methods allows for the construction of a detailed reaction profile, the identification of rate-determining steps, and the validation of proposed mechanistic cycles. acs.orgnih.govharvard.edu

Future Research Directions and Unexplored Avenues in Fluorinated Arylboronic Acid Chemistry

Development of More Sustainable and Efficient Synthetic Strategies for 3,5-Difluoro-4-isobutoxyphenylboronic Acid.

The synthesis of arylboronic acids traditionally involves methods that can be resource-intensive and generate considerable waste. Future research must prioritize the development of "green" and efficient synthetic routes to this compound.

Current strategies often rely on the borylation of corresponding aryl halides, which themselves may require multi-step syntheses. A key area for development is the direct C-H borylation of a suitable 1,3-difluoro-2-isobutoxybenzene precursor. This approach, catalyzed by elements like iridium or rhodium, would represent a significant improvement in atom economy by avoiding the pre-installation of a halide.

Further research into sustainable practices could explore:

Mechanochemistry: Ball-milling techniques offer a solvent-free or low-solvent alternative to traditional solution-based methods, potentially reducing waste and energy consumption. researchgate.net

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes.

Aqueous Synthesis: Developing synthetic protocols that utilize water as a solvent would be a major step forward in green chemistry, minimizing the reliance on volatile organic compounds. orgsyn.org

Bio-catalysis: While still a nascent field for organoboron chemistry, the use of enzymes for specific transformations could offer unparalleled selectivity under mild conditions.

| Strategy | Traditional Approach (e.g., Grignard/Organolithium) | Potential Sustainable Approach | Key Advantages of Sustainable Approach |

|---|---|---|---|

| Starting Material | Aryl Halide (e.g., 4-Bromo-2,6-difluoro-1-isobutoxybenzene) | Unhalinogenated Arene (e.g., 1,3-Difluoro-2-isobutoxybenzene) | Improved atom economy, potentially shorter synthesis. |

| Key Reagents | Organometallics (n-BuLi, Mg), Borate (B1201080) Esters | Diboron (B99234) reagents (e.g., B2pin2), Transition Metal Catalyst (e.g., Ir, Rh) | Milder reaction conditions, higher functional group tolerance. nih.gov |

| Solvent | Anhydrous organic solvents (THF, ether) | Minimal solvent (Mechanochemistry) or green solvents (water, ethanol) | Reduced environmental impact and cost. researchgate.netrsc.org |

| Waste Generation | Stoichiometric metallic salts | Catalytic waste, potentially recyclable catalyst | Significant reduction in inorganic waste streams. |

Discovery of Novel Catalytic Systems for Enhanced Reactivity and Selectivity.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are the primary application for arylboronic acids. researchgate.net While effective, the unique electronic nature of this compound—with electron-withdrawing fluorine atoms and an electron-donating isobutoxy group—presents challenges and opportunities for catalyst design.

Future research should focus on developing catalytic systems that offer enhanced performance for this and similar substrates. Key areas of investigation include:

Ligand Design: The development of sophisticated phosphine (B1218219) ligands has been crucial for advancing cross-coupling reactions. researchgate.net For fluorinated substrates, bulky and electron-rich monophosphine ligands (e.g., SPhos, XPhos, RuPhos) have shown great promise. rsc.org Tailoring ligands specifically for the steric and electronic profile of this compound could lead to catalysts with higher turnover numbers and broader substrate scope.

Alternative Metals: While palladium is dominant, nickel-based catalysts are gaining traction due to their lower cost and unique reactivity patterns. polyu.edu.hk Investigating nickel catalysis for couplings involving this specific boronic acid could unlock new reaction pathways and improve cost-effectiveness.

Photoredox Catalysis: Light-mediated catalysis offers access to novel reaction mechanisms, often proceeding under exceptionally mild conditions. rsc.org Exploring dual photoredox/metal catalysis could enable previously inaccessible transformations with this compound.

| Catalytic System | Metal Center | Typical Ligand(s) | Potential Advantages for this compound |

|---|---|---|---|

| Buchwald-Hartwig Type | Palladium | Bulky, electron-rich phosphines (e.g., SPhos, XPhos) | High efficiency for challenging substrates, tolerance of diverse functional groups. acs.orgorganic-chemistry.org |

| NHC-Based Catalysts | Palladium, Nickel | N-Heterocyclic Carbenes (NHCs) | Strong σ-donation provides robust catalysts, effective for aryl chlorides. mdpi.com |

| Photoredox/Metal Dual Catalysis | Nickel, Copper | Bipyridines, Phenanthrolines | Enables radical-based pathways under mild, visible-light conditions. rsc.org |

Computational Design and Prediction of Novel Fluorinated Boronic Acid Reagents.

Computational chemistry provides powerful tools for understanding and predicting chemical reactivity, circumventing extensive empirical screening. acs.org Applying these methods to this compound and its derivatives can accelerate discovery.

Future computational studies should aim to:

Predict Protodeboronation Rates: A common side reaction for electron-deficient arylboronic acids is protodeboronation, where the C-B bond is cleaved. nih.gov Developing accurate in silico models to predict the stability of this compound under various reaction conditions would be invaluable for reaction optimization. acs.org

Model Transition States: Using Density Functional Theory (DFT), researchers can model the transition states of catalytic cycles. researchgate.net This can elucidate the precise roles of ligands and additives, guiding the rational design of more efficient catalysts for coupling reactions.

Design Novel Reagents: Computational screening can be used to design new fluorinated arylboronic acids with tailored electronic properties. By modifying the substitution pattern, it may be possible to create reagents with enhanced stability, reactivity, or specific properties for materials science applications.

Expanding the Scope of C-Heteroatom Bond Formation to Underutilized Elements.

While C-C bond formation via Suzuki-Miyaura coupling is the most common application, arylboronic acids are also excellent partners in C-heteroatom bond formation, most notably the copper-catalyzed Chan-Evans-Lam (CEL) coupling for forming C-N and C-O bonds. nih.govnih.govorganic-chemistry.org

An important future direction is to expand the utility of this compound for forming bonds with less common heteroatoms:

C-S and C-Se Bond Formation: The synthesis of aryl sulfides and selenides is of great interest in medicinal and materials chemistry. Developing robust catalytic methods for coupling this compound with sulfur or selenium nucleophiles would be a valuable addition to the synthetic toolkit.

C-P Bond Formation: Arylphosphines are critical as ligands in catalysis. Methods for the direct coupling of the 3,5-difluoro-4-isobutoxyphenyl moiety with phosphorus-containing compounds would streamline the synthesis of novel, electronically-tuned ligands.

C-Si and C-Ge Bond Formation: Arylsilanes and germanes have applications in electronics and as synthetic intermediates. Exploring catalytic pathways to form C-Si or C-Ge bonds using this boronic acid could open new avenues in materials science.

The Chan-Evans-Lam reaction itself offers further opportunities for exploration, such as using less reactive boronic esters or expanding the scope to challenging amine or alcohol partners. nih.govst-andrews.ac.uk

Exploration of Interdisciplinary Applications Beyond Traditional Organic Synthesis (e.g., advanced materials).

The unique combination of properties imparted by the difluoro and isobutoxy substituents makes this compound a promising candidate for applications beyond its role as a simple synthetic intermediate.

Future interdisciplinary research should explore its potential in:

Organic Electronics: The introduction of fluorine atoms into conjugated organic materials is a well-established strategy to lower the HOMO and LUMO energy levels. rsc.org This can facilitate electron injection and improve ambient stability, making the resulting materials suitable for n-type or ambipolar organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The isobutoxy group can enhance solubility, which is crucial for solution-based processing of these materials.

Polymer Chemistry: Incorporating this fluorinated moiety into polymer backbones via Suzuki polycondensation could lead to new high-performance polymers with enhanced thermal stability, specific optical properties, or desirable dielectric constants for microelectronics.

Chemical Sensing: Boronic acids are known to reversibly bind with diols, a property widely exploited in glucose sensors. nih.gov While the electron-withdrawing fluorine atoms decrease the pKa of the boronic acid, potentially enabling binding at physiological pH, this specific compound could be investigated for the fluorescent or electrochemical sensing of saccharides and other biologically relevant diols.

| Application Area | Relevant Property of this compound | Potential Outcome |

|---|---|---|

| Organic Electronics (OFETs, OPVs) | Electron-withdrawing fluorine atoms lower frontier molecular orbital energies. rsc.org | N-type or ambipolar semiconducting materials with improved stability. |

| Advanced Polymers | Rigid aromatic core, potential for high thermal stability. | High-performance plastics, materials with tailored dielectric or optical properties. |

| Chemical Sensors | Boronic acid moiety for diol binding; fluorine atoms modulate pKa. nih.gov | Sensors for saccharides or other biogenic diols operating at physiological pH. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。